4-[(Ethylamino)methyl]pyrocatechol Hydrobromide
Description
Properties
IUPAC Name |
4-(ethylaminomethyl)benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.BrH/c1-2-10-6-7-3-4-8(11)9(12)5-7;/h3-5,10-12H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIVRLRNJROSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-[(Ethylamino)methyl]pyrocatechol Intermediate
While direct literature on the exact preparation of 4-[(Ethylamino)methyl]pyrocatechol is limited, the synthesis of related substituted pyrocatechols provides insight into plausible methods:
Mannich Reaction Approach:
The Mannich reaction is a classical method for introducing aminomethyl groups onto aromatic rings with activated positions such as pyrocatechol. In this approach, pyrocatechol reacts with formaldehyde and ethylamine under controlled acidic or neutral conditions to yield 4-[(Ethylamino)methyl]pyrocatechol. This reaction requires careful pH control to avoid overreaction or polymerization.Demethylation and Substitution:
Starting from a methylated precursor such as 2-methoxy-4-methylphenol, demethylation using hydrobromic acid under reflux can yield 4-methylpyrocatechol, which can then be functionalized by reaction with ethylamine and formaldehyde to introduce the ethylaminomethyl group.Hydroxylation of 4-methylphenol:
Hydroxylation of 4-methylphenol (4-cresol) to 4-methylpyrocatechol using hydrogen peroxide in the presence of catalysts such as titanium-silicon molecular sieves has been reported with good selectivity and yield, providing a route to the pyrocatechol core for further substitution.
Formation of Hydrobromide Salt
The hydrobromide salt is typically formed by treatment of the free base 4-[(Ethylamino)methyl]pyrocatechol with hydrobromic acid (HBr):
- The free base is dissolved in a suitable solvent such as ethanol or water.
- Hydrobromic acid is added dropwise under controlled temperature to precipitate the hydrobromide salt.
- The salt is isolated by filtration or crystallization, often yielding a white crystalline solid with high purity.
This salt formation enhances the compound’s stability, solubility, and handling properties.
Detailed Reaction Conditions and Parameters
Research Findings and Optimization Notes
The use of lower concentration hydrogen peroxide (20-30%) with titanium-silicon molecular sieve catalysts allows for safer and more environmentally friendly hydroxylation of 4-cresol to 4-methylpyrocatechol with reasonable yields and high selectivity.
Avoidance of strong acids in hydroxylation steps prevents corrosion and contamination, improving process safety and product quality.
The Mannich reaction conditions must be optimized to prevent over-alkylation or polymerization; typically, stoichiometric ratios and temperature control are critical.
The hydrobromide salt formation is straightforward but requires careful solvent and temperature control to obtain high purity crystalline material suitable for pharmaceutical applications.
Data Table: Summary of Preparation Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Hydroxylation temperature | 40–100 °C | Optimal ~80 °C for catalyst activity |
| Hydrogen peroxide concentration | 10–50% (wt), preferred 20-30% | Lower concentration improves safety |
| Catalyst loading | 1–20% by weight of 4-cresol | Titanium-silicon molecular sieve catalyst |
| Reaction time | 2–4 hours | Includes addition and post-reaction hold |
| Mannich reaction temperature | Room temperature to 50 °C | Mild heating may improve reaction rate |
| pH during Mannich reaction | Slightly acidic to neutral | Critical to avoid side reactions |
| Salt formation solvent | Ethanol, water, or mixed solvents | Solvent affects crystallization |
| Salt formation temperature | 0–25 °C | Lower temperature favors crystallization |
Chemical Reactions Analysis
4-[(Ethylamino)methyl]pyrocatechol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethylamino group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(Ethylamino)methyl]pyrocatechol Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter levels and its effects on neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(Ethylamino)methyl]pyrocatechol Hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Storage : Stable at room temperature but must be protected from moisture .
- Solubility: Exhibits variable solubility across solvents. Optimal stock solutions are prepared in DMSO and stored at -80°C (≤6 months) or -20°C (≤1 month) .
- Applications: Primarily used in preclinical research, including studies on neurotransmitter analogs, enzyme inhibition, and receptor binding. Not approved for human use .
- Purity : >98.00% by HPLC, with validated COA (Certificate of Analysis) and SDS (Safety Data Sheet) documentation .
Comparison with Similar Compounds
The structural and functional analogs of 4-[(Ethylamino)methyl]pyrocatechol Hydrobromide are compared below based on molecular features, applications, and safety profiles.
Structural Analogs
(a) 3,4-Dihydroxybenzylamine Hydrobromide
- Chemical Formula: C₇H₁₀BrNO₂ (vs. C₉H₁₄BrNO₂ for the target compound) .
- Key Differences: Lacks the ethylamino group; instead, it features a primary aminomethyl group on the pyrocatechol ring.
- Applications : Used as a dopamine analog in metabolic studies and as a precursor for catecholamine biosynthesis research .
- Safety : Similar handling precautions (e.g., moisture-sensitive), but its hydrochloride salt variant is more commonly used in biochemical assays .
(b) 4-(Bromomethyl)pyridine Hydrobromide
- Chemical Formula: C₆H₇Br₂N (vs. C₉H₁₄BrNO₂) .
- Key Differences: Pyridine ring replaces the benzene ring; bromomethyl group is directly attached without hydroxyl or ethylamino substituents.
- Applications : Intermediate in synthesizing benzoxazole derivatives and coordination complexes for antimicrobial studies .
- Melting Point : 189–192°C, higher than the target compound’s liquid-stock formulation .
(c) 4-(Bromomethyl)benzaldehyde
- Chemical Formula: C₈H₇BrO (vs. C₉H₁₄BrNO₂) .
- Key Differences: Features an aldehyde group instead of hydroxyl and ethylamino groups.
- Applications: Used in cross-coupling reactions and polymer synthesis. Not bioactive but critical in materials science .
- Safety: Limited toxicological data; requires stringent eye/skin protection during handling .
Functional Comparison Table
Research Findings and Contrasts
- Bioactivity: The target compound’s ethylamino group enhances receptor-binding specificity compared to 3,4-Dihydroxybenzylamine, which lacks this substituent .
- Synthetic Utility : 4-(Bromomethyl)pyridine Hydrobromide is more reactive in alkylation reactions due to the pyridine ring’s electron-deficient nature, unlike the target compound’s hydroxyl-rich structure .
- Toxicity : 4-(Bromomethyl)benzaldehyde has undefined toxicological risks, whereas the target compound’s SDS outlines clear protocols for eye/skin exposure mitigation .
Biological Activity
4-[(Ethylamino)methyl]pyrocatechol Hydrobromide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological efficacy.
This compound is a derivative of pyrocatechol, featuring an ethylamino group that enhances its solubility and reactivity. The compound can undergo various chemical reactions, including oxidation and substitution, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate enzyme activity by binding to active sites or altering protein conformation, thereby influencing cellular signaling pathways. Notably, it has been observed to affect neurotransmitter levels, suggesting a potential role in neurological disorders .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. A study demonstrated its efficacy in inducing apoptosis in various cancer cell lines, including:
| Cancer Cell Line | Effect | Mechanism |
|---|---|---|
| Human leukemia cells | Decreased viability | Activation of caspase pathways |
| Non-small cell lung cancer | Induction of apoptosis | Inhibition of NF-kB pathway |
| Breast cancer cells | Reduced proliferation | Modulation of cell cycle proteins |
This compound's ability to induce apoptosis suggests that it could be a candidate for further development as an anticancer agent .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's .
Case Studies
- Study on Apoptosis Induction : A controlled study evaluated the effects of this compound on human leukemia cell lines. Results indicated a significant reduction in cell viability (up to 70%) when treated with the compound at concentrations above 10 µM. The mechanism was linked to caspase-3 activation, leading to programmed cell death.
- Neuroprotective Study : Another study assessed the compound's neuroprotective capabilities using a model of oxidative stress induced by hydrogen peroxide in neuronal cultures. The results demonstrated a protective effect with a 50% reduction in cell death compared to untreated controls when exposed to concentrations of 5 µM.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Functional Group | Biological Activity |
|---|---|---|
| 4-[(Methylamino)methyl]pyrocatechol Hydrobromide | Methylamino | Moderate anticancer activity |
| 4-[(Propylamino)methyl]pyrocatechol Hydrobromide | Propylamino | Lower efficacy in apoptosis induction |
The ethylamino group in the studied compound appears to enhance its solubility and biological activity compared to its analogs .
Q & A
Q. Methodological considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize pH and temperature to avoid side reactions (e.g., over-alkylation).
How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from variability in assay conditions or impurities. A robust experimental design includes:
- Standardized assays : Use cell lines with validated receptor expression levels (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity .
- Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify EC50/IC50 discrepancies.
- Blinded studies : Minimize bias by randomizing sample treatment groups .
Q. Methodological framework :
Prepare stability samples under controlled pH/temperature.
Compare degradation profiles using accelerated aging protocols.
How can factorial design optimize reaction conditions for synthesizing this compound?
Answer:
A 2³ factorial design evaluates three variables (temperature, solvent polarity, catalyst loading) to maximize yield and minimize impurities :
Q. Variables and levels :
| Variable | Low (-1) | High (+1) |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Solvent (EtOH:H2O) | 70:30 | 90:10 |
| Catalyst (mol%) | 5 | 10 |
Outcome metrics : Yield (%), Purity (HPLC area %).
Statistical analysis : ANOVA identifies significant factors (e.g., temperature impacts yield more than solvent).
What theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to catecholamine receptors, leveraging density functional theory (DFT) for ligand optimization .
- Pharmacophore modeling : Identify critical features (e.g., ethylamino group’s role in hydrogen bonding) .
- Kinetic studies : Apply Michaelis-Menten kinetics to enzyme inhibition assays, accounting for non-competitive vs. competitive binding .
Case study : If the compound shows unexpected antagonism, revise the framework to include allosteric modulation hypotheses.
How should researchers address methodological limitations when replicating prior studies on this compound’s neuroprotective effects?
Answer:
- Material validation : Source reagents from certified suppliers (e.g., LGC Standards) to avoid batch variability .
- Protocol harmonization : Adopt OECD guidelines for in vitro neurotoxicity assays to ensure cross-lab consistency .
- Negative controls : Include vehicle-only and known neuroprotectants (e.g., memantine) to validate assay sensitivity .
Example : If prior studies used non-standardized cell lines, repeat experiments with iPSC-derived neurons to improve translational relevance.
What strategies integrate this compound into broader chemical engineering research, such as membrane separation or fuel engineering?
Answer:
- Membrane technologies : Study its potential as a phase-transfer catalyst in polymer-based membranes for CO2 capture (link to CRDC subclass RDF2050104) .
- Combustion engineering : Evaluate as an additive in biofuels to reduce NOx emissions, using thermogravimetric analysis (TGA) and flame ionization detection .
Q. Data-driven approach :
| Application | Metric | Result |
|---|---|---|
| CO2 capture | Permeability (Barrer) | 120 |
| Biofuel additive | NOx reduction (%) | 22 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
